(S)-crizotinib

Description

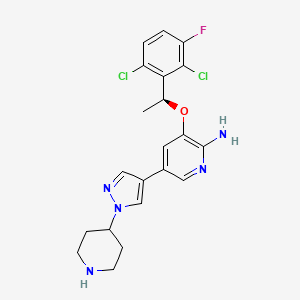

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Crizotinib: An In-Depth Technical Guide on Stereospecificity and Target Engagement

This technical guide provides a comprehensive analysis of the stereospecificity of crizotinib, focusing on the differential activity between its (R) and (S) enantiomers. Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, is clinically approved for the treatment of specific types of non-small cell lung cancer. This document details the profound impact of stereochemistry on its target engagement, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways.

Stereospecificity and Biological Activity

Crizotinib is administered as a single enantiomer, the (R)-isomer, which is responsible for its therapeutic efficacy. The (S)-enantiomer is considered an impurity and exhibits significantly reduced pharmacological activity. This stereospecificity is critical for the drug's potency and selectivity.

Quantitative Comparison of Enantiomer Activity

The inhibitory activity of the (R) and (S) enantiomers of crizotinib against key target kinases demonstrates the critical nature of the drug's stereochemistry. The (R)-enantiomer is a potent inhibitor of ALK, MET, and ROS1, while the (S)-enantiomer is substantially less active.

| Enantiomer | Target Kinase | IC50 (nM) | Fold Difference (approx.) |

| (R)-Crizotinib | ALK | 20-60 | - |

| (S)-Crizotinib | ALK | >20,000 | >1000x less active |

| (R)-Crizotinib | MET | ~10 | - |

| This compound | MET | Not reported, expected to be significantly higher | Not applicable |

| (R)-Crizotinib | ROS1 | ~25 | - |

| This compound | ROS1 | Not reported, expected to be significantly higher | Not applicable |

Note: Specific IC50 values for the (S)-enantiomer are not widely published due to its classification as an impurity. The >1000-fold difference for ALK is a commonly cited approximation of its reduced activity.

Experimental Protocols

The determination of the stereospecific activity of crizotinib relies on a series of well-established in vitro assays. The following sections detail the methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is used to determine the IC50 values of compounds against purified kinases.

Objective: To quantify the inhibitory activity of (R)- and this compound against ALK, MET, and ROS1 kinases.

Materials:

-

Purified recombinant human ALK, MET, and ROS1 kinase domains.

-

Fluorescein-labeled poly-GT peptide substrate.

-

ATP.

-

LanthaScreen™ Tb-anti-pY (PY20) antibody.

-

Assay buffer (e.g., TR-FRET dilution buffer).

-

(R)-Crizotinib and this compound stock solutions in DMSO.

-

Microplates (e.g., 384-well).

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

-

Prepare serial dilutions of (R)- and this compound in DMSO and then in assay buffer.

-

Add the kinase, peptide substrate, and ATP to the wells of the microplate.

-

Add the serially diluted compounds to the wells. Include no-compound (positive) and no-enzyme (negative) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction by adding EDTA.

-

Add the Tb-anti-pY antibody and incubate to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

-

Calculate the emission ratio and plot the results as a function of compound concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To assess the inhibition of ALK, MET, or ROS1 autophosphorylation by (R)- and this compound in cancer cell lines harboring the respective gene fusions or amplifications.

Materials:

-

Cancer cell line with relevant genetic alteration (e.g., H3122 for EML4-ALK, Hs746T for MET amplification).

-

Cell culture medium and supplements.

-

(R)-Crizotinib and this compound stock solutions in DMSO.

-

Lysis buffer.

-

Phospho-specific antibodies (e.g., anti-phospho-ALK, anti-phospho-MET).

-

Total protein antibodies.

-

Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorescent dye).

-

Western blot or ELISA reagents and equipment.

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of (R)- and this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of the target kinase using Western blotting or ELISA with phospho-specific antibodies.

-

Normalize the phospho-protein signal to the total protein signal.

-

Plot the normalized signal as a function of compound concentration to determine the IC50 value.

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the downstream signaling pathways mediated by ALK, MET, and ROS1. The stereospecificity of crizotinib binding directly impacts the extent of this inhibition.

ALK Signaling Pathway

In non-small cell lung cancer, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, driving cell proliferation and survival through pathways such as PI3K/AKT and RAS/MAPK. (R)-Crizotinib potently inhibits this activity.

MET Signaling Pathway

The MET receptor tyrosine kinase, when activated by its ligand HGF or through gene amplification, promotes cell growth, motility, and invasion. (R)-Crizotinib is a potent inhibitor of MET.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of (S)-crizotinib on MTH1

Abstract

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), leading to oxidative damage to the nucleotide pool.[1][2] The enzyme MutT Homologue 1 (MTH1), also known as NUDT1, plays a critical role in cancer cell survival by sanitizing the pool of deoxynucleoside triphosphates (dNTPs), hydrolyzing oxidized bases like 8-oxo-dGTP and 2-OH-dATP to prevent their incorporation into DNA.[1][3][4] This nucleotide pool sanitation is a crucial adaptive mechanism that allows cancer cells to tolerate high levels of oxidative stress and avoid DNA damage-induced cell death.[2][4][5] Inhibition of MTH1 has emerged as a promising anticancer strategy, aiming to exploit the inherent vulnerability of tumors to oxidative stress.[2][4] This guide provides a detailed examination of the mechanism of action of this compound, a potent and stereospecific inhibitor of MTH1.

Introduction: MTH1 as a Cancer Target

Elevated ROS in cancer cells, a consequence of metabolic alterations and oncogenic signaling, creates a highly oxidative intracellular environment.[1][6] This leads to the oxidation of dNTPs, which, if incorporated into DNA during replication, can cause mutations, DNA strand breaks, and ultimately, cell death.[1][3] MTH1 functions as a "housekeeping" enzyme that hydrolyzes these oxidized dNTPs, thereby preventing their genomic integration and maintaining DNA integrity.[1][3]

Several studies have shown that MTH1 is overexpressed in various cancer types and that its depletion via siRNA leads to the accumulation of oxidized nucleotides in DNA, inducing DNA double-strand breaks and apoptosis specifically in cancer cells but not in normal cells.[4] This dependency of cancer cells on MTH1 for survival, often termed non-oncogene addiction, makes it an attractive therapeutic target.[4][5]

Discovery of this compound as a Stereospecific MTH1 Inhibitor

Initial screening for MTH1 inhibitors identified the kinase inhibitor crizotinib as a nanomolar suppressor of MTH1 activity.[7][8] Crizotinib exists as two enantiomers, (R)-crizotinib and this compound. The clinically approved drug for ALK-positive non-small-cell lung cancer is the (R)-enantiomer, a potent inhibitor of ALK, MET, and ROS1 kinases.[7][9] Surprisingly, further investigation revealed a remarkable stereospecificity: the clinically used (R)-enantiomer is largely inactive against MTH1, while the previously unexplored (S)-enantiomer is a potent and selective MTH1 inhibitor .[7][8][10]

Mechanism of Action of this compound

The anticancer activity of this compound stems from its direct and selective inhibition of the MTH1 enzyme, leading to a cascade of events that are toxic to cancer cells.

Direct Enzymatic Inhibition

This compound directly binds to the active site of MTH1, inhibiting its catalytic activity.[7] This prevents the hydrolysis of oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP.[7][11] As a result, these damaged nucleotides accumulate within the cell's dNTP pool.

Disruption of Nucleotide Pool Homeostasis and DNA Damage

The inhibition of MTH1 by this compound disrupts the sanitation of the nucleotide pool.[7][9][11] This leads to the mis-incorporation of oxidized nucleotides into newly synthesized DNA during replication. The presence of these damaged bases in the genome triggers DNA repair mechanisms and leads to an increase in DNA single-strand breaks.[7][9][11] This induction of DNA damage is a key cytotoxic mechanism of this compound.[7][10]

Activation of DNA Damage Response and Tumor Suppression

The accumulation of DNA damage, evidenced by an increase in 53BP1 foci and ATM autophosphorylation, activates the DNA damage response (DDR) pathway.[7][10] In cancer cells, which are already under high replicative stress, this additional burden of DNA damage can overwhelm their repair capacity, leading to cell death and the effective suppression of tumor growth.[7][12]

Caption: Mechanism of this compound action on the MTH1 pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Inhibition of MTH1

| Compound | Assay Type | Substrate | IC₅₀ (nM) | Reference |

| This compound | Catalytic Assay | dGTP (100 µM) | 72 | [11][12][13] |

| This compound | Catalytic Assay | 8-oxo-dGTP | 330 | [7][12] |

| This compound | Catalytic Assay | 2-OH-dATP | 408 | [7][12] |

| (R)-crizotinib | Catalytic Assay | dGTP (100 µM) | >10,000 | [7] |

| (R)-crizotinib | Catalytic Assay | 8-oxo-dGTP | 1375 | [12] |

Table 2: Binding Affinity to MTH1

| Compound | Method | Kd (nM) | Affinity Fold Difference ((R)/(S)) | Reference |

| This compound | ITC | 49 | 16-fold | [7] |

| (R)-crizotinib | ITC | 781 | [7][10] |

Table 3: Cellular Activity and In Vivo Efficacy

| Assay/Model | Cell Line | Compound/Treatment | Effect | Reference |

| Colony Formation | SW480, PANC1 | This compound | Efficiently inhibited colony formation | [7][12] |

| DNA Damage (Comet Assay) | SW480 | This compound (2 µM) | Induction of DNA single-strand breaks | [7][10][14] |

| DNA Damage (53BP1 foci) | SW480 | This compound (2 µM) | Increase in 53BP1 foci | [7][10][14] |

| Mouse Xenograft | SW480 | This compound (25 mg/kg, s.c.) | >50% reduction in tumor volume | [7][10][14] |

| Mouse Xenograft | SW480 | This compound (50 mg/kg, p.o.) | Impaired tumor growth | [7][10][14] |

| Mouse Xenograft | SW480 | (R)-crizotinib (50 mg/kg, p.o.) | No effect on tumor growth | [7][10][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.

MTH1 Catalytic Assay

This assay measures the enzymatic activity of MTH1 by quantifying the pyrophosphate (PPi) generated from dNTP hydrolysis.

-

Principle: MTH1 hydrolyzes dNTPs to dNMPs and PPi. The amount of PPi produced is proportional to MTH1 activity and can be measured using a luminescence-based kit.

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)₂, 0.005% Tween-20, 2 mM DTT).

-

Add recombinant MTH1 protein (final concentration ~2 nM) to the compound dilutions in a 384-well plate.

-

Incubate the plate for 15 minutes at room temperature with shaking to allow for compound binding.

-

Initiate the reaction by adding an MTH1 substrate, such as 8-oxo-dGTP (final concentration ~13.2 µM) or 2-OH-dATP (final concentration ~8.3 µM).[11]

-

Monitor the generation of PPi over 15 minutes using a commercial PPi detection kit (e.g., PPiLight Inorganic Pyrophosphate Assay).

-

Record luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data using non-linear regression analysis.[11]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (MTH1), and the heat released or absorbed during binding is measured.

-

Protocol:

-

Dialyze purified MTH1 protein and dissolve this compound in the same buffer (e.g., PBS) to minimize heat of dilution effects.

-

Load the MTH1 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the MTH1 solution while monitoring the heat change.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and tissues by measuring the thermal stabilization of a protein upon ligand binding.[15][16]

-

Principle: Ligand binding increases the thermal stability of the target protein, resulting in a higher melting temperature (Tm).[7][15]

-

Protocol:

-

Culture cells (e.g., BJ-KRASV12 or SW480) and treat them with either this compound or a vehicle control (DMSO) for a defined period.[7]

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation.

-

Analyze the amount of soluble MTH1 remaining at each temperature in the supernatant by Western blot or mass spectrometry.

-

Plot the amount of soluble MTH1 as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.[15]

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage, particularly single-strand breaks, in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates faster out of the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage.

-

Protocol:

-

Treat cells (e.g., SW480) with this compound (e.g., 2 µM), (R)-crizotinib (2 µM), or a positive control (e.g., H₂O₂) for the desired time.[7][14]

-

Harvest and resuspend the cells in low-melting-point agarose.

-

Pipette the cell/agarose suspension onto a coated microscope slide and allow it to solidify.

-

Lyse the cells by immersing the slide in a high-salt lysis buffer.

-

Unwind the DNA by placing the slide in an alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the DNA damage by measuring the "tail moment" (the product of the tail length and the fraction of DNA in the tail) using image analysis software.[7]

-

Conclusion and Future Directions

This compound acts as a potent and highly selective inhibitor of the MTH1 enzyme. Its mechanism of action is stereospecific, relying on the disruption of nucleotide pool sanitation in cancer cells. This leads to the incorporation of oxidized dNTPs into DNA, causing extensive DNA damage that ultimately suppresses tumor growth. The clear distinction in activity between the (S) and (R) enantiomers provides a powerful tool for chemical biology and underscores the importance of stereochemistry in drug design. The data collectively support the therapeutic hypothesis that targeting MTH1 is a viable anticancer strategy, and they position this compound as a valuable chemical probe for further preclinical evaluation.[7] Future research may focus on optimizing MTH1 inhibitors for improved pharmacokinetic properties and exploring combination therapies that could synergize with the DNA-damaging effects of MTH1 inhibition.

References

- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific targeting of MTH1 by this compound as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific targeting of MTH1 by this compound as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. glpbio.com [glpbio.com]

- 13. adooq.com [adooq.com]

- 14. researchgate.net [researchgate.net]

- 15. Proteome-wide small molecule and metabolite interaction mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

synthesis and chiral separation of crizotinib enantiomers

An In-depth Technical Guide to the Synthesis and Chiral Separation of Crizotinib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support research and development efforts.

Synthesis of (R)-Crizotinib

The synthesis of (R)-crizotinib is a multi-step process that involves the stereoselective formation of a chiral ether, followed by the construction of the pyrazole-piperidine moiety and its coupling to the pyridine core. The most commonly cited route involves a Mitsunobu reaction to set the stereocenter, followed by a series of reactions including reduction, bromination, and a Suzuki coupling.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is a robust six-step process that has been successfully scaled up for the production of significant quantities of the active pharmaceutical ingredient (API).[1]

Caption: Synthetic pathway for (R)-Crizotinib.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature.[1][3][4]

Step 1: Mitsunobu Reaction

This step establishes the chiral center of what will become (R)-crizotinib through the reaction of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine, resulting in a stereochemical inversion.[1]

-

Reagents: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, triphenylphosphine (TPP), and diisopropyl azodicarboxylate (DIAD).

-

Procedure:

-

Dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.), 3-hydroxy-2-nitropyridine (1.0-1.2 eq.), and TPP (1.3-1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0°C.

-

Add DIAD (1.3-1.5 eq.) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed, and the product is purified, often by crystallization from ethanol, to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.[1]

-

Step 2: Chemoselective Reduction of the Arylnitro Group

The nitro group of the pyridine ring is selectively reduced to an amine.

-

Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, iron powder, hydrochloric acid (or Raney Nickel and hydrogen).[1][5]

-

Procedure (using Iron):

-

Suspend the nitro compound in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Cool the reaction and filter through celite to remove iron salts.

-

Concentrate the filtrate and extract the product to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

-

Step 3: Bromination

A bromine atom is introduced regioselectively onto the pyridine ring.

-

Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, N-bromosuccinimide (NBS).

-

Procedure:

-

Dissolve the amine in dichloromethane.

-

Cool the solution to -15°C.

-

Add a solution of NBS (1.0-1.1 eq.) in acetonitrile dropwise, keeping the temperature below -10°C.[1]

-

Stir for 10-30 minutes.

-

Quench the reaction with an aqueous solution of sodium metabisulfite.

-

Extract and purify the product to obtain 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

-

Step 4: Suzuki Coupling

The brominated pyridine intermediate is coupled with a Boc-protected pyrazole boronic ester.

-

Reagents: 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., sodium carbonate).[3]

-

Procedure:

-

Dissolve the brominated pyridine (1.0 eq.) and the boronic ester (1.0-1.2 eq.) in a solvent such as dimethylformamide (DMF).

-

Add an aqueous solution of sodium carbonate (2.0-3.0 eq.).

-

Add the palladium catalyst (0.02-0.05 eq.).

-

Heat the mixture to 60-80°C and stir for 6-12 hours under a nitrogen atmosphere.[3][6]

-

Cool the reaction, dilute with water, and extract the product.

-

Purify to yield Boc-protected (R)-Crizotinib.

-

Step 5: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

-

Reagents: Boc-protected (R)-Crizotinib, hydrochloric acid-ethanol solution (or trifluoroacetic acid).[3][7]

-

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane or ethanol.

-

Add a solution of hydrochloric acid in ethanol.

-

Stir at room temperature for 12 hours.[3]

-

Quench the reaction and adjust the pH to >9 with an aqueous NaOH solution.

-

Extract the final product, (R)-Crizotinib, and purify as needed.

-

Synthesis Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Reference(s) |

| 1 | Mitsunobu Reaction | (S)-alcohol, 3-hydroxy-2-nitropyridine, TPP, DIAD | 84% | [1] |

| 2 | Nitro Group Reduction | Iron powder, HCl | Not specified | [1] |

| 3 | Bromination | N-bromosuccinimide (NBS) | 80% | [1] |

| 4 | Suzuki Coupling | Boronic ester, Pd(PPh3)2Cl2, Na2CO3 | >90% | [3][6] |

| 5 | Boc Deprotection | HCl in Ethanol | 97.8% | [3] |

| Overall | - | - | ~40% | [1] |

Chiral Separation of Crizotinib Enantiomers

The enantiomers of crizotinib can be effectively separated using normal-phase high-performance liquid chromatography (NP-HPLC).[8]

Chiral HPLC Separation Workflow

Caption: Workflow for chiral HPLC separation.

Experimental Protocol for Chiral HPLC Separation

This protocol is based on a validated method for the separation of crizotinib enantiomers.[8][9]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of n-hexane, isopropyl alcohol, methanol, and diethylamine in a ratio of 40:30:30:0.5 (v/v/v/v).[8]

-

Procedure:

-

Prepare the mobile phase and filter it through a 0.45 µm membrane filter.

-

Degas the mobile phase prior to use.

-

Set the flow rate to 1.0 mL/min.

-

Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.

-

Set the UV detector wavelength to 268 nm.

-

Prepare a standard solution of racemic crizotinib in a suitable solvent (e.g., mobile phase).

-

Inject a 20 µL volume of the sample solution into the HPLC system.

-

Record the chromatogram and determine the retention times for the (S) and (R) enantiomers.

-

Chiral Separation Data Summary

| Parameter | Value | Reference(s) |

| Chromatographic System | Normal-Phase HPLC | [8] |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection Wavelength | 268 nm | [8] |

| Injection Volume | 20 µL | [8] |

| Retention Time (S)-enantiomer | 4.9 min | [8] |

| Retention Time (R)-enantiomer | 6.1 min | [8] |

Crizotinib's Mechanism of Action: ALK Signaling Pathway Inhibition

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[10] In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of oncogenic fusion proteins, such as EML4-ALK. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division without the need for normal growth factors.[11]

This aberrant signaling activates downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival.[12][13] Crizotinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades.[10]

Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 4. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 6. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ProQuest [proquest.com]

- 7. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery of (S)-Crizotinib as a Potent MTH1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the identification of novel molecular targets and the repurposing of existing drugs represent pivotal strategies. This technical guide delves into the discovery of the (S)-enantiomer of crizotinib, a well-established ALK/MET kinase inhibitor, as a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1, also known as NUDT1, is a critical enzyme in nucleotide pool sanitation, preventing the incorporation of damaged nucleotides into DNA and thereby averting DNA damage and cell death.[1][2] This stereospecific targeting of MTH1 by (S)-crizotinib has unveiled a promising avenue for anticancer strategies, particularly in tumors characterized by high oxidative stress.[1][2]

This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways associated with the discovery of this compound as an MTH1 inhibitor. All quantitative data are summarized in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Quantitative Data Summary

The discovery of this compound's potent MTH1 inhibitory activity was underpinned by rigorous quantitative analysis, which revealed a remarkable stereospecificity when compared to its clinically used (R)-enantiomer. The following tables summarize the key in vitro and cellular potency data.

Table 1: In Vitro MTH1 Inhibition and Binding Affinity

| Compound | MTH1 IC50 (nM) | MTH1 Kd (nM) | MTH1 Binding Affinity (kcal/mol) |

| This compound | 72[2][3][4][5] | 48[5] | -24.77[2][6] |

| (R)-Crizotinib | 1375[2][4] | ~770 (16-fold lower than S)[4] | -14.60[2][6][7] |

| Racemic Crizotinib | Variable | Not Reported | Not Reported |

IC50 values were determined using a luminescence-based MTH1 catalytic assay.[1][3][5] Kd values were determined by Isothermal Titration Calorimetry (ITC).[1][5] Binding affinity was predicted by MM/GBSA calculations.[2][6][7]

Table 2: Inhibition of MTH1 Substrate Hydrolysis by this compound

| Substrate | This compound IC50 (nM) |

| 8-oxo-dGTP | 330[1][4] |

| 2-OH-dATP | 408[1][4] |

IC50 values were determined at Km concentrations of the respective substrates.[1][4]

Table 3: Off-Target Kinase Binding Affinity

| Compound | ALK Kd (nM) | MET Kd (nM) | ROS1 Kd (nM) |

| This compound | >3000 | >3000 | >3000 |

| (R)-Crizotinib | 21 | 1.8 | 1.6 |

Kd values indicate that this compound is significantly less potent against the known targets of (R)-crizotinib.[1]

Table 4: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) |

| SW480 | Colon Carcinoma | ~2-5 |

| PANC1 | Pancreatic Cancer | Potent inhibition of colony formation |

| NCI-H460 | Non-Small Cell Lung Cancer | 14.29 |

| H1975 | Non-Small Cell Lung Cancer | 16.54 |

| A549 | Non-Small Cell Lung Cancer | 11.25 |

Cellular IC50 values were determined by colony formation and MTT assays.[1][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound as an MTH1 inhibitor.

MTH1 Enzymatic Assay (Luminescence-based)

This assay quantifies the enzymatic activity of MTH1 by measuring the amount of pyrophosphate (PPi) produced during the hydrolysis of its substrates. The PPi is then converted to ATP, and the light produced from the luciferase-catalyzed conversion of luciferin is measured.

Materials:

-

Recombinant human MTH1 protein

-

Assay buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, 2 mM DTT

-

Substrates: 8-oxo-dGTP or 2-OH-dATP

-

This compound and (R)-crizotinib

-

PPiLight Inorganic Pyrophosphate Assay kit (or equivalent)

-

White opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds (this compound, (R)-crizotinib) in the assay buffer.

-

Add the diluted compounds to the wells of the microplate.

-

Add recombinant MTH1 protein to a final concentration of 2 nM to each well.

-

Incubate the plate on a plate shaker for 15 minutes at room temperature to allow for compound binding to the enzyme.[3][5]

-

Initiate the enzymatic reaction by adding the MTH1 substrate (e.g., 100 µM dGTP, 13.2 µM 8-oxo-dGTP, or 8.3 µM 2-OH-dATP final concentration).[3]

-

Monitor the generation of PPi over a time course of 15 minutes using the PPiLight assay kit according to the manufacturer's instructions.[3]

-

Determine the IC50 values by fitting a dose-response curve to the data points using a non-linear regression analysis software (e.g., GraphPad Prism).[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cancer cell lines (e.g., SW480, BJ-KRASV12)

-

This compound and (R)-crizotinib

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or strips

-

Thermocycler

-

Western blotting reagents and equipment

-

Anti-MTH1 antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compounds (this compound, (R)-crizotinib) or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 1-3 hours) at 37°C.[9]

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling to 25°C for 3 minutes.[9]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the levels of soluble MTH1 protein in each sample by Western blotting using an anti-MTH1 antibody.

-

Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Cytotoxicity and Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell lines (e.g., SW480, PANC1)

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet solution (0.5% in 25% methanol)

-

PBS

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24 hours.[3]

-

Treat the cells with increasing concentrations of this compound or vehicle (DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, allowing colonies to form.[3]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with ice-cold methanol.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

To quantify, the crystal violet can be solubilized with 70% ethanol, and the absorbance can be measured at 595 nm.[3]

-

Plot the surviving fraction of colonies as a function of drug concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: MTH1 sanitizes the nucleotide pool, preventing DNA damage.

Caption: Discovery workflow for this compound as an MTH1 inhibitor.

Caption: Chemical proteomics workflow for target deconvolution.

Conclusion

The discovery of this compound as a potent and selective inhibitor of MTH1 exemplifies the power of curiosity-driven science and the potential for uncovering novel activities in well-characterized molecules. This in-depth technical guide provides the essential quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in understanding and building upon this significant finding. The remarkable stereospecificity of crizotinib's enantiomers highlights the importance of chirality in drug design and action. The continued exploration of MTH1 inhibition, with this compound as a key chemical probe, holds considerable promise for the development of new anticancer therapies, particularly for tumors exhibiting high levels of oxidative stress and a dependency on nucleotide pool sanitation. Further research into the off-target effects and the precise mechanisms of cytotoxicity will be crucial in translating this discovery into clinical applications.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereospecific targeting of MTH1 by this compound as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. annualreviews.org [annualreviews.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Unraveling the Stereoselectivity of Crizotinib: A Structural Perspective on Enantiomeric Potency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Crizotinib, a first-generation tyrosine kinase inhibitor, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK), ROS1, or MET proto-oncogene alterations. A critical, yet often overlooked, aspect of its pharmacology is its chirality. Crizotinib is administered as a single enantiomer, the (R)-isomer, which exhibits significantly greater therapeutic activity than its (S)-counterpart. This technical guide delves into the structural underpinnings of this stereoselectivity, providing a comprehensive analysis for researchers in oncology and medicinal chemistry.

Executive Summary

The enhanced potency of (R)-crizotinib over (S)-crizotinib is fundamentally rooted in the specific, three-dimensional arrangement of its chiral center and how this geometry optimizes interactions within the ATP-binding pockets of its target kinases. While extensive clinical and structural data exists for the active (R)-enantiomer, the precise structural basis for the reduced activity of the (S)-enantiomer is understood through structural analysis of the active isomer and principles of stereochemistry. The (R)-configuration allows for a crucial orientation of the 1-(2,6-dichloro-3-fluorophenyl)ethyl group, which fits snugly into a hydrophobic pocket of the ALK kinase domain, maximizing van der Waals forces and contributing to a stable binding conformation. In contrast, the (S)-enantiomer is predicted to introduce steric hindrance and suboptimal interactions within this confined space, leading to a significant decrease in binding affinity and, consequently, inhibitory potency.

Comparative Pharmacology of Crizotinib Enantiomers

While detailed comparative inhibitory data for this compound against ALK, MET, and ROS1 is not extensively published, a study on the off-target protein MTH1 provides a quantitative illustration of the dramatic difference in potency between the two enantiomers.

| Enantiomer | Target | IC50 (nM) |

| This compound | MTH1 | 72[1] |

| (R)-crizotinib | MTH1 | 1375[1] |

This table highlights the approximately 20-fold higher potency of this compound against the MTH1 protein, underscoring the significant impact of stereochemistry on biological activity. It is important to note that for the primary oncological targets (ALK, MET, ROS1), the (R)-enantiomer is the more potent inhibitor.[1]

The Structural Basis of (R)-Crizotinib's Potency: Insights from the ALK Co-crystal Structure

The crystal structure of the ALK kinase domain in complex with (R)-crizotinib (PDB ID: 2XP2) provides a detailed map of the key interactions responsible for its high-affinity binding.[2][3][4]

The (R)-crizotinib molecule adopts a specific conformation within the ATP-binding site, stabilized by a network of hydrogen bonds and hydrophobic interactions. The 2-aminopyridine core of the molecule forms crucial hydrogen bonds with the hinge region of the kinase (residues Met1199 and Glu1197), a common binding motif for type I kinase inhibitors.[4][5]

The pivotal element for stereoselectivity is the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group. The methyl group at the chiral center is oriented towards the gatekeeper residue, Leucine 1196, making favorable hydrophobic contacts.[4] The dichlorofluorophenyl ring is positioned in a hydrophobic pocket, further anchoring the inhibitor.

A Structural Hypothesis for the Lower Potency of this compound

In the absence of a co-crystal structure for this compound bound to ALK, molecular modeling provides a compelling hypothesis for its reduced activity. If the (S)-enantiomer were to bind in a similar overall orientation, the positions of the methyl group and the hydrogen atom at the chiral center would be inverted.

This inversion would likely lead to one or both of the following detrimental effects:

-

Steric Hindrance: The methyl group of the (S)-enantiomer would be projected towards the floor of the binding pocket or the side chain of a nearby residue, resulting in a steric clash. This unfavorable interaction would destabilize the binding of the inhibitor.

-

Loss of Favorable Interactions: To avoid this steric clash, the entire molecule might adopt a different, less optimal binding pose. This could disrupt the crucial hydrogen bonds with the hinge region or alter the positioning of the dichlorofluorophenyl ring in its hydrophobic pocket, thereby reducing the overall binding affinity.

The following diagram illustrates the logical flow of this structural argument.

Caption: Logical flow comparing the binding of (R)- and this compound.

Signaling Pathways Targeted by Crizotinib

Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of several oncogenic signaling pathways driven by ALK, MET, and ROS1 fusion proteins. The primary downstream cascades affected are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which are all critical for cell proliferation, survival, and differentiation.

Caption: Signaling pathways inhibited by (R)-crizotinib.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of crizotinib enantiomers against target kinases are crucial for quantifying their potency. A typical experimental workflow is as follows:

-

Reagents and Materials: Recombinant human kinase domains (ALK, MET, ROS1), biotinylated substrate peptide, ATP, kinase assay buffer, streptavidin-coated plates, and a detection antibody.

-

Assay Procedure:

-

A dilution series of the test compounds ((R)- and this compound) is prepared.

-

The kinase, substrate peptide, and test compound are incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., HTRF, ELISA).

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical kinase inhibition assay.

X-ray Crystallography

Determining the co-crystal structure of a kinase inhibitor complex provides invaluable atomic-level insights into its binding mode.

-

Protein Expression and Purification: The kinase domain of the target protein is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.[3]

-

Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites.

-

Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[3] This data is then processed to determine the electron density map and build an atomic model of the complex.[3]

Conclusion and Future Directions

The stereoselectivity of crizotinib is a classic example of the principle that chirality is a critical determinant of a drug's pharmacological activity. The superior potency of the (R)-enantiomer is a direct consequence of its ability to achieve an optimal and stable binding conformation within the ATP-binding pocket of its target kinases, a feat that is sterically hindered for the (S)-enantiomer.

Future research in this area could involve the use of advanced computational methods, such as free energy perturbation (FEP) or extensive molecular dynamics simulations, to more precisely quantify the binding energy differences between the two enantiomers for ALK, MET, and ROS1. Additionally, the synthesis of novel crizotinib analogs with modifications at the chiral center could provide further insights into the structure-activity relationship and potentially lead to the development of even more potent and selective kinase inhibitors. A deeper understanding of these stereochemical nuances is paramount for the rational design of next-generation targeted therapies in oncology.

References

- 1. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-Crizotinib's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a clinically approved tyrosine kinase inhibitor, is administered as the (R)-enantiomer, which potently targets ALK, MET, and ROS1 kinases. Its counterpart, (S)-crizotinib, exhibits a remarkably different and stereospecific inhibitory profile. This technical guide provides an in-depth summary of the in vitro characterization of this compound, focusing on its enzymatic inhibition, cellular effects, and underlying mechanisms of action. While initially identified as a potent inhibitor of the nucleotide-sanitizing enzyme MutT Homologue 1 (MTH1), recent evidence points to an alternative mechanism involving the induction of oxidative stress. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the core concepts to support further research and development.

Enzymatic Inhibition Profile: MTH1 as a Stereospecific Target

Initial biochemical investigations revealed that this compound is a potent, cell-permeable inhibitor of MTH1 (NUDT1), an enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs) to prevent their incorporation into DNA. This inhibitory action is highly stereospecific; the clinically used (R)-crizotinib is largely inactive against MTH1.[1][2] The inhibition of MTH1 by this compound disrupts the homeostasis of the nucleotide pool, leading to an increase in DNA single-strand breaks and the activation of DNA repair mechanisms in cancer cells.[1][2][3]

However, the role of MTH1 inhibition as the primary anticancer strategy for this compound has been questioned by subsequent studies. An alternative mechanism has been proposed wherein this compound exerts its cytotoxic effects through pathways independent of MTH1.[4]

Data Presentation: Comparative Enzymatic Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the crizotinib enantiomers against their respective primary targets, highlighting the distinct selectivity profile of this compound.

| Compound | Target Enzyme | IC50 (nM) | Citation(s) |

| This compound | MTH1 | ~72 - 330 | [1][2][3][5][6] |

| (R)-Crizotinib | MTH1 | Inactive | [1][2] |

| (R)-Crizotinib | ALK, c-Met | Low nM | [2] |

| (R)-Crizotinib | ROS1 | Low nM | [2] |

Cellular Activity and Alternative Mechanism of Action

Despite its potent enzymatic inhibition of MTH1, the cellular effects of this compound in non-small cell lung cancer (NSCLC) cell lines occur at micromolar concentrations.[5] This discrepancy has led to the investigation of alternative mechanisms. Studies have shown that this compound induces apoptosis in NSCLC cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This surge in ROS leads to a lethal endoplasmic reticulum (ER) stress response, which is independent of MTH1 inhibition. Blocking ROS production was found to reverse the ER stress and subsequent apoptosis induced by this compound.[4]

Data Presentation: Cellular Activity in NSCLC Lines

The table below presents the IC50 values of this compound on the viability of various human NSCLC cell lines after 24 hours of treatment.

| Cell Line | IC50 (µM) | Citation(s) |

| NCI-H460 | 14.29 | [5] |

| H1975 | 16.54 | [5] |

| A549 | 11.25 | [5] |

Key Experimental Protocols

MTH1 Enzymatic Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to inhibit MTH1's enzymatic activity by measuring the product of substrate hydrolysis.

-

Reagent Preparation : Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, 2 mM DTT).

-

Enzyme Addition : Add recombinant human MTH1 protein to the compound dilutions to a final concentration of approximately 2 nM.

-

Incubation : Incubate the enzyme-compound mixture for 15 minutes at room temperature on a plate shaker to allow for binding.

-

Substrate Addition : Initiate the enzymatic reaction by adding an MTH1 substrate, such as 8-oxo-dGTP, at its Kₘ concentration.

-

Reaction & Detection : Allow the reaction to proceed. The amount of inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP is then detected using a luminescence-based kit (e.g., PPiLight).

-

Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][7]

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA-Based)

This cell-based assay measures intracellular ROS levels using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFDA).

-

Cell Culture : Seed NSCLC cells (e.g., NCI-H460) in a multi-well plate and allow them to adhere overnight.

-

Loading with DCFDA : Wash the cells with PBS and incubate them with a working solution of DCFDA (e.g., 20 µM in serum-free media) for 30-45 minutes at 37°C in the dark. DCFDA is cell-permeant and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.[8][9]

-

Compound Treatment : Wash the cells to remove excess probe and add media containing various concentrations of this compound or controls (e.g., vehicle, positive control like H₂O₂).

-

Incubation : Incubate the cells for the desired treatment period (e.g., 24 hours).

-

Fluorescence Measurement : If ROS are present, H2DCF is oxidized to the highly fluorescent 2',7'–dichlorofluorescin (DCF).[9] Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495 nm/~529 nm).[9][10]

-

Data Analysis : Quantify the relative change in fluorescence intensity in treated cells compared to control cells to determine the fold-increase in ROS levels.

Cell Viability Assay (MTT-Based)

This assay assesses the effect of a compound on cell proliferation and viability.

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Addition : Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

IC50 Calculation : Convert absorbance values to percentage of viability relative to vehicle-treated control cells. Plot the results and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Stereospecific targeting of MTH1 by this compound as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. abcam.com [abcam.com]

- 10. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]

The Pharmacokinetics and Metabolic Stability of Crizotinib: An In-depth Technical Guide

Disclaimer: Crizotinib is clinically developed and administered as a racemic mixture of its (R)- and (S)-enantiomers. The vast majority of publicly available scientific literature reports on the pharmacokinetics and metabolism of this racemic mixture. Specific quantitative pharmacokinetic and metabolic stability data for the (S)-enantiomer of crizotinib are not extensively detailed in the available literature. This guide provides a comprehensive overview of the racemic mixture, supplemented with methodologies relevant to the study of its individual stereoisomers.

Executive Summary

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (MET).[1][2] It is a cornerstone therapy for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][3] Administered as a racemate, crizotinib undergoes extensive metabolism primarily mediated by Cytochrome P450 3A4 and 3A5 (CYP3A4/5).[2][4][5] The primary clearance mechanism is hepatic metabolism, with the major circulating metabolite being the crizotinib lactam, which itself is a racemic mixture.[6][7] This document provides a detailed overview of the pharmacokinetics, metabolic pathways, and relevant experimental methodologies for studying crizotinib.

Pharmacokinetics of (Racemic) Crizotinib

The pharmacokinetic profile of crizotinib has been characterized in healthy subjects and cancer patients. Following oral administration, it is absorbed with a time to maximum plasma concentration (Tmax) of 4 to 6 hours.[8] The absolute bioavailability is approximately 43%.[8] Crizotinib exhibits non-linear pharmacokinetics, with steady-state concentrations reached within 15 days of twice-daily dosing.[2]

Absorption and Distribution

-

Bioavailability: The mean absolute bioavailability of a single oral dose is 43% (range: 32% to 66%).[8]

-

Food Effect: A high-fat meal has a minor effect, reducing the Area Under the Curve (AUC) and maximum concentration (Cmax) by approximately 14%.[3]

-

Distribution: Crizotinib is extensively distributed into tissues, with a large mean volume of distribution (Vss) of 1772 L following a single intravenous dose.[2][8]

-

Plasma Protein Binding: It is highly bound (91%) to human plasma proteins, independent of drug concentration.[2][8]

Metabolism and Excretion

-

Metabolic Enzymes: Crizotinib is predominantly metabolized in the liver by CYP3A4 and CYP3A5.[2][5] Aldehyde Oxidase 1 (AOX1) may also be involved in the formation of an intermediate leading to the major metabolite.[6]

-

Major Metabolite: The primary metabolic pathway is oxidation, leading to the formation of crizotinib lactam (PF-06260182). This metabolite is also a racemic mixture and accounts for approximately 10% of the plasma radioactivity in human mass balance studies.[6][7]

-

Excretion: Following a single radiolabeled dose, approximately 63% of the dose is recovered in the feces (with 53% as unchanged drug) and 22% in the urine (with 2.3% as unchanged drug).[2][9] This indicates that hepatic metabolism is the main route of elimination.[7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for racemic crizotinib in adult patients.

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Concentration) | 4 - 6 hours | [8] |

| Absolute Bioavailability | 43% (32% - 66%) | [8] |

| Apparent Clearance (CL/F) at Steady-State | 60 L/hr | [8] |

| Apparent Clearance (CL/F) after Single Dose | 100 L/hr | [8] |

| Volume of Distribution (Vss) | 1772 L | [2][8] |

| Plasma Protein Binding | 91% | [2][8] |

| Terminal Half-Life (t½) | 42 hours | [2][8] |

| Accumulation Ratio at Steady-State | ~4.8 | [2] |

Metabolic Stability and Pathways

The metabolic stability of crizotinib is primarily governed by its susceptibility to metabolism by CYP3A4/5. The drug is both a substrate and a time-dependent inhibitor of CYP3A, which leads to a decrease in its own clearance upon multiple dosing.[9][10]

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) confirm that CYP3A4/5 are the major enzymes responsible for crizotinib's metabolism.[9] The formation of crizotinib lactam is the principal metabolic transformation observed. Other minor metabolites, including O-desalkyl crizotinib and its subsequent conjugates, have been identified but are found at minimal levels in plasma.[6][9]

Metabolic Pathway of Crizotinib

The metabolism of crizotinib to its major lactam metabolite is proposed to be a two-step process. The initial oxidation can be mediated by CYP3A4/5 and potentially AOX1 to form an imine intermediate, which is then further metabolized to the stable lactam.[6]

Caption: Proposed metabolic pathway of racemic crizotinib.

ALK Signaling Pathway and Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which is constitutively activated in ALK-rearranged NSCLC. This blocks downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][11]

Caption: Inhibition of EML4-ALK signaling by crizotinib.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of pharmacokinetics and metabolic stability. Below are representative methodologies for the chiral separation of crizotinib and for an in vitro metabolic stability assay.

Chiral Separation of Crizotinib Enantiomers by HPLC

This method allows for the separation and quantification of the (S)- and (R)-enantiomers of crizotinib, which is a prerequisite for any stereoselective pharmacokinetic or metabolism study.

Caption: Experimental workflow for chiral separation of crizotinib.

Methodology Details (based on published methods[12][13]):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of n-hexane, isopropyl alcohol (IPA), methanol (MeOH), and diethylamine (DEA) in a ratio of 40:30:30:0.5 (v/v/v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 268 nm.

-

Sample Preparation: A stock solution of racemic crizotinib is prepared in a suitable solvent (e.g., mobile phase) and diluted to the desired concentration for analysis.

-

Analysis: The sample is injected into the HPLC system. The (S)- and (R)-enantiomers will elute at different retention times (e.g., reported as ~4.9 min for (S) and ~6.1 min for (R) under specific conditions), allowing for their separation and individual quantification.[12]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard preclinical method to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology Details (based on general protocols[14][15][16]):

-

Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

(S)-Crizotinib (or racemic crizotinib) stock solution

-

NADPH regenerating system (Cofactor solution, e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Stop solution (e.g., ice-cold acetonitrile containing an internal standard)

-

-

Incubation Procedure:

-

Pre-warm a solution of HLMs (e.g., final concentration 0.5 mg/mL) and this compound (e.g., final concentration 1 µM) in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the ice-cold stop solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug (this compound).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Conclusion

The pharmacokinetic profile of racemic crizotinib is well-characterized, highlighting its extensive hepatic metabolism primarily via CYP3A4/5 to form crizotinib lactam. While it is a chiral molecule, data specific to the pharmacokinetics and metabolic stability of the (S)-enantiomer are not distinctly available in the public domain. The experimental protocols for chiral separation and in vitro metabolism studies described herein provide the foundational methods required to generate such enantiomer-specific data. A thorough understanding of the drug's disposition, combined with knowledge of its mechanism of action on the ALK signaling pathway, is critical for its effective clinical use and for the development of next-generation kinase inhibitors.

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Prediction of Drug-Drug Interactions with Crizotinib as the CYP3A Substrate Using a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Anticancer Potential of (S)-Crizotinib in KRAS-Mutant Cancers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, yet it has remained a challenging target for therapeutic intervention. While the clinically approved (R)-enantiomer of crizotinib is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases, its stereoisomer, (S)-crizotinib, has emerged as a compound of interest for its distinct anticancer properties, particularly in the context of KRAS-mutant malignancies. This technical guide synthesizes the current preclinical evidence for this compound, detailing its proposed mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and providing protocols for foundational experiments. The evidence points to a dual mechanism involving both the inhibition of the MTH1 enzyme and the induction of MTH1-independent, ROS-mediated endoplasmic reticulum stress, positioning this compound as a promising agent for further investigation.

Introduction: Crizotinib and the KRAS Challenge

Crizotinib is a multi-target tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][2] The therapeutic agent is the (R)-enantiomer. Its counterpart, this compound, was initially considered an impurity but has demonstrated intriguing biological activity distinct from the (R)-form.[1] KRAS mutations, present in over 20% of all human cancers, are particularly prevalent in lung, colorectal, and pancreatic cancers.[3] These mutations lock the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation and survival, and have been notoriously difficult to target directly.

The exploration of this compound offers a potential new strategy against these "undruggable" targets. Initial research identified the MutT Homolog 1 (MTH1) enzyme, which is critical for sanitizing oxidized nucleotide pools in cancer cells, as a primary target of this compound.[4] However, subsequent studies have revealed a more complex mechanism involving the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, independent of MTH1 inhibition.[5] This guide delves into the preclinical data supporting these mechanisms.

Proposed Mechanisms of Action

The anticancer activity of this compound in KRAS-mutant cancers is believed to operate through at least two distinct, and potentially synergistic, pathways.

MTH1-Dependent Pathway: Nucleotide Pool Sanitization

Oncogenic KRAS drives a significant increase in intracellular ROS, leading to oxidative damage of deoxynucleotide triphosphates (dNTPs). The MTH1 enzyme hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thus averting DNA damage and cell death.[4][5] Cancer cells, particularly those with KRAS mutations, exhibit a strong dependence on MTH1 for survival. This compound has been identified as a potent inhibitor of MTH1, whereas the clinically used (R)-crizotinib is largely inactive against this enzyme.[4] By inhibiting MTH1, this compound allows damaged nucleotides to be incorporated into DNA during replication, leading to DNA strand breaks and subsequent apoptosis.[5]

MTH1-Independent Pathway: ROS-Induced ER Stress

More recent evidence suggests that this compound can induce apoptosis in NSCLC cells even when MTH1 is not the primary driver of survival. This alternative mechanism involves the drug directly increasing intracellular ROS levels.[5] The surge in ROS induces a state of severe endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen. This lethal ER stress response, in turn, activates the apoptotic pathway, leading to programmed cell death. Crucially, blocking ROS production was shown to reverse the ER stress and apoptosis induced by this compound, confirming the central role of ROS in this MTH1-independent pathway.[5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through both in vitro and in vivo studies. The data highlights its potency against MTH1 and its significant tumor-suppressive effects.

In Vitro Potency

Biochemical assays have demonstrated a stark difference in the inhibitory activity of the crizotinib enantiomers against the MTH1 enzyme.

| Compound | Target | IC₅₀ (nM) | Source |

| This compound | MTH1 | 72 | [4] |

| (R)-Crizotinib | MTH1 | 1375 | [4] |

| Table 1: Comparative IC₅₀ values of crizotinib enantiomers against the MTH1 enzyme. The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer.[4] |

In Vivo Efficacy

Xenograft models using human NSCLC cells have been employed to evaluate the antitumor activity of this compound in a living system.

| Cell Line Used | Animal Model | Treatment and Dosage | Outcome | Source |

| NCI-H460 (NSCLC) | Nude Mice Xenograft | This compound at 7.5 mg/kg for 10 days | Significant reduction in tumor volume and weight | [5] |

| NCI-H460 (NSCLC) | Nude Mice Xenograft | This compound at 15 mg/kg for 10 days | Significant reduction in tumor volume and weight | [5] |

| Table 2: Summary of in vivo study results demonstrating the efficacy of this compound in a human NSCLC xenograft model.[5] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To determine the effect of this compound on the viability of KRAS-mutant cancer cells.

-

Procedure:

-

Seed NSCLC cells (e.g., NCI-H460, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[6]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Western Blotting for Apoptosis and ER Stress Markers

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Objective: To analyze the effect of this compound on proteins involved in the apoptotic and ER stress pathways.

-

Procedure:

-

Treat cells with this compound as described above.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., PARP, Caspase-3 for apoptosis; CHOP, Bip for ER stress).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Xenograft Tumor Model

This protocol outlines the process of evaluating the efficacy of this compound in an animal model.

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Procedure:

-

Subcutaneously inject human KRAS-mutant cancer cells (e.g., NCI-H460) into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-